N-cyclohexylmorpholine-4-carboxamide
Description
Significance of Morpholine-Containing Scaffolds in Chemical Biology
The morpholine (B109124) ring is a privileged scaffold in drug discovery, frequently incorporated into the structure of bioactive molecules to enhance their therapeutic potential. nih.gov This six-membered saturated heterocycle containing both an amine and an ether functional group imparts favorable properties to parent molecules.
The inclusion of a morpholine moiety can lead to:
Improved Physicochemical Properties: The morpholine ring can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). nih.gov
Enhanced Biological Activity: The morpholine scaffold can participate in crucial interactions with biological targets, such as hydrogen bonding, and can serve as a rigid spacer to orient other functional groups for optimal binding. nih.gov
Metabolic Stability: The presence of the morpholine ring can block metabolic pathways that might otherwise lead to the rapid breakdown of a drug molecule, thereby prolonging its duration of action. nih.gov
The versatility of the morpholine scaffold is evident in its presence in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antidepressant, and antihypertensive agents.
Role of Carboxamide Linkages in Chemical Structure and Function
The carboxamide group (-C(=O)N-) is one of the most prevalent functional groups found in biologically active compounds, including peptides, proteins, and a vast number of synthetic drugs. Its significance stems from its unique structural and chemical properties.
Key roles of the carboxamide linkage include:
Structural Rigidity and Planarity: The delocalization of the nitrogen lone pair into the carbonyl group gives the amide bond partial double-bond character, resulting in a planar and rigid structure. This conformational rigidity can be crucial for pre-organizing a molecule for binding to a specific biological target.
Hydrogen Bonding Capabilities: The carboxamide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), enabling it to form strong and directional interactions with biological macromolecules like proteins and nucleic acids. These interactions are fundamental to molecular recognition and the mechanism of action of many drugs.
Scope and Research Context of N-cyclohexylmorpholine-4-carboxamide Studies
Direct and extensive academic research focused solely on this compound is limited in publicly available literature. However, its chemical structure suggests its potential inclusion in several research contexts:
Chemical Libraries for Drug Discovery: This compound may be part of large chemical libraries synthesized for high-throughput screening against various biological targets. Such libraries are designed to cover a diverse chemical space to identify novel hit compounds for drug development programs.
Analogs in Structure-Activity Relationship (SAR) Studies: Research on related morpholine carboxamide derivatives often involves the synthesis and evaluation of a series of analogs to understand the relationship between chemical structure and biological activity. This compound could be one such analog in studies aimed at optimizing potency, selectivity, or pharmacokinetic properties. For example, studies on quinoline-4-carboxamide derivatives have explored various substituents, including morpholine-containing fragments, in the search for new antimalarial agents. acs.orgnih.gov
Synthetic Methodology Development: The synthesis of N-substituted morpholine-4-carboxamides could be a subject of research focused on developing novel and efficient synthetic methods for the creation of amide bonds or the functionalization of the morpholine ring.
Characterization Data
The definitive identification of this compound is supported by spectroscopic data.
| Spectroscopic Data | Details |
| ¹³C NMR Spectrum | Available in spectral databases. |
| ¹H NMR Spectrum | Available in spectral databases. |
Data sourced from publicly available spectral databases.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h10H,1-9H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJPPVSYNXLANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3417-54-7 | |
| Record name | 4-(N-(CYCLOHEXYL)CARBAMOYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
General Synthetic Approaches for N-cyclohexylmorpholine-4-carboxamides
The synthesis of N-cyclohexylmorpholine-4-carboxamide and its analogs typically relies on robust and well-documented reactions that form the central C-N bond of the carboxamide group.
Amide Bond Formation Strategies
The formation of the amide bond is a cornerstone of organic synthesis. numberanalytics.com For this compound, this is most directly achieved by reacting a nucleophilic amine with an activated carbonyl compound. The most common methods involve the use of coupling reagents that activate a carboxylic acid derivative. numberanalytics.com
Key strategies include:
Reaction of an Isocyanate with an Amine: A highly efficient and common method involves the reaction of cyclohexyl isocyanate with morpholine (B109124). This reaction is typically high-yielding and proceeds under mild conditions, often without the need for a catalyst, to directly form the target urea (B33335) linkage.
Reaction of a Carbamoyl Chloride with an Amine: An alternative route involves reacting morpholine-4-carbonyl chloride with cyclohexylamine (B46788). This method also directly forms the desired C-N bond, usually in the presence of a base to neutralize the hydrochloric acid byproduct.
Coupling Reagent-Mediated Reactions: While more common for traditional amides from carboxylic acids, coupling reagents can be employed in multi-step sequences. numberanalytics.com Reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or the use of boronic acid catalysts can facilitate amide bond formation under optimized conditions. numberanalytics.com The process generally involves activating a carbonyl source before the addition of the amine component. numberanalytics.com
Table 1: Common Amide Bond Formation Reactions for this compound
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |
|---|---|---|---|
| Cyclohexyl isocyanate | Morpholine | Aprotic solvent (e.g., DCM, THF), Room Temperature | This compound |
| Morpholine-4-carbonyl chloride | Cyclohexylamine | Base (e.g., Triethylamine, DIPEA), Aprotic solvent | This compound |
| Phosgene or equivalent | Morpholine, then Cyclohexylamine | Stepwise addition, Base | This compound |
Cyclohexyl and Morpholine Moiety Introduction Techniques
The introduction of the specific cyclohexyl and morpholine fragments is intrinsic to the choice of starting materials for the amide bond formation strategies.
Morpholine Moiety: The morpholine ring is a common motif in bioactive molecules and can be synthesized through various methods, such as the intramolecular cyclization of amino alcohols. nih.govresearchgate.net However, for the synthesis of the target compound, morpholine itself is a readily available and inexpensive starting material. Functionalized morpholines can be prepared using methods like Lewis acid-catalyzed halo-etherification of alkenes followed by cyclization. nih.gov
Cyclohexyl Moiety: Cyclohexylamine and its derivatives are the primary sources for introducing the cyclohexyl group. These are also commercially available. Synthetic routes to substituted cyclohexanes can involve addition reactions to cyclohexene (B86901) derivatives. researchgate.net A patented method describes the synthesis of 4-cyclohexyl morpholine via a catalytic amination reaction between diethylene glycol and cyclohexylamine over a supported catalyst under hydrogen pressure. google.com This approach builds the morpholine ring onto the cyclohexylamine precursor.
Specific Synthesis Pathways for this compound Derivatives
Beyond general methods, more specialized pathways allow for the creation of derivatives with controlled stereochemistry or increased molecular complexity.
Stereoselective Synthesis and Chiral Induction
When the cyclohexyl ring or substituents on either moiety contain stereocenters, stereoselective synthesis becomes crucial. While this compound itself is achiral, the synthesis of chiral derivatives requires specific techniques.
Research into related structures demonstrates that stereocontrol can be achieved through:
Use of Chiral Starting Materials: Employing enantiomerically pure cyclohexylamine or morpholine derivatives ensures the chirality is transferred to the final product.
Asymmetric Catalysis: Chiral catalysts can be used to control the formation of stereocenters during the synthesis of the precursors. For instance, asymmetric transfer hydrogenation has been used to create chiral 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of a key bond-forming step, with the auxiliary being removed subsequently.
Multicomponent Reaction Applications
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer an efficient pathway to complex molecules. nih.govrsc.org
The Ugi four-component reaction is a prominent MCR that produces a bis-amide product. nih.gov A hypothetical Ugi reaction to generate a derivative related to this compound could involve:
Cyclohexylamine (amine component)
An aldehyde or ketone (oxo component)
Morpholine-derived carboxylic acid (acid component)
An isocyanide
This approach rapidly generates structural diversity, making it a powerful tool in drug discovery for creating libraries of related compounds. rug.nlresearchgate.net The Passerini reaction is another valuable MCR that combines an isocyanide, a carbonyl component, and a carboxylic acid to yield an α-acyloxyamide, providing another route to highly functionalized structures. nih.gov
Catalytic Transformations in Morpholine Carboxamide Synthesis
Catalysis plays a vital role in modern organic synthesis by improving reaction efficiency, reducing waste, and enabling reactions under milder conditions. researchgate.netunimi.it
Metal Catalysis: Palladium catalysts are widely used for C-N bond formation. For instance, a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of morpholines through a Wacker-type aerobic oxidative cyclization. organic-chemistry.org Iron(III) has been shown to catalyze the diastereoselective synthesis of substituted morpholines. organic-chemistry.org
Organocatalysis: Amide bond formation can be mediated by organocatalysts. Triphenylphosphine, for example, has been used to catalyze the reaction between carboxylic acids and amines. researchgate.net In the context of morpholine chemistry, morpholine-based organocatalysts themselves have been developed and studied, particularly for enamine catalysis in reactions like 1,4-additions, although their reactivity can be lower than pyrrolidine-based catalysts. frontiersin.org
Biocatalysis: Enzymes such as lipases and proteases offer a green alternative for amide bond formation, operating under mild conditions with high selectivity. numberanalytics.comrsc.org ATP-dependent enzymes are particularly promising for these transformations in aqueous media. rsc.org
Table 2: Examples of Catalysts in Morpholine & Carboxamide Synthesis
| Catalyst Type | Specific Catalyst Example | Application | Reference |
|---|---|---|---|
| Lewis Acid | In(OTf)₃ | Morpholine synthesis via halo-etherification | nih.gov |
| Palladium Catalyst | Pd(DMSO)₂(TFA)₂ | Aerobic oxidative cyclization to form morpholines | organic-chemistry.org |
| Iron Catalyst | Fe(III) salts | Diastereoselective synthesis of substituted morpholines | organic-chemistry.org |
| Organocatalyst | Triphenylphosphine/CCl₄ | Amide bond formation from carboxylic acids and amines | researchgate.net |
| Biocatalyst | Lipases, Proteases | Enzyme-catalyzed amide bond formation | numberanalytics.comrsc.org |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has become a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-nitrogen bonds. mdpi.comstonybrook.edusuny.edu Catalysts based on metals like palladium and copper are particularly effective for the synthesis of amides, including N-acylmorpholines and N-cyclohexylamides.
One plausible transition metal-catalyzed route to this compound involves the coupling of a morpholine derivative with a cyclohexyl-containing coupling partner, or vice versa. A common strategy is the aminocarbonylation of a cyclohexyl halide with morpholine in the presence of carbon monoxide and a palladium catalyst. Alternatively, the coupling of an activated carboxylic acid derivative, such as an acyl chloride, with an amine is a widely used method.
For instance, the reaction of morpholine-4-carbonyl chloride with cyclohexylamine, or cyclohexanecarbonyl chloride with morpholine, can be facilitated by a palladium or copper catalyst. The general catalytic cycles for such transformations are well-documented.
Palladium-Catalyzed Amidation:
A general palladium-catalyzed amidation cycle typically begins with the oxidative addition of an acyl halide to a Pd(0) complex, forming a Pd(II) acyl halide intermediate. Subsequent ligand exchange with the amine (morpholine or cyclohexylamine) forms a palladium-amido complex. The final step is reductive elimination, which yields the desired amide product and regenerates the Pd(0) catalyst. The efficiency of this process is often enhanced by the use of specific phosphine (B1218219) ligands that stabilize the palladium intermediates and facilitate the key reaction steps. rsc.org
Copper-Catalyzed Amidation (Ullmann-Goldberg type reaction):
Copper-catalyzed amidation reactions are also highly effective for the formation of C-N bonds. nih.govnih.govacs.orgmit.edu In a typical copper-catalyzed amidation, a Cu(I) salt is often used as the catalyst. The reaction is believed to proceed through the formation of a copper-amidate complex. This complex then reacts with the acyl donor. Mechanistic studies on copper-catalyzed N-arylation of amides suggest that the reaction involves a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism where the aryl halide activation and nucleophile formation occur in sequential stages. nih.govnih.govacs.orgmit.edu While this is for N-arylation, similar principles can be applied to acylation reactions. A plausible pathway involves the coordination of the amine to the copper catalyst, followed by reaction with the acyl donor.
Below is a table summarizing hypothetical, yet representative, conditions for the transition metal-catalyzed synthesis of this compound:
| Catalyst System | Reactant 1 | Reactant 2 | Solvent | Ligand | Base | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / P(t-Bu)₃ | Morpholine-4-carbonyl chloride | Cyclohexylamine | Toluene | P(t-Bu)₃ | K₂CO₃ | 80-110 | 85-95 |
| CuI / DMEDA | Cyclohexanecarboxylic acid | Morpholine | Dioxane | DMEDA | Cs₂CO₃ | 100-120 | 80-90 |
This data is illustrative and based on general knowledge of similar reactions.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild and often environmentally benign reaction conditions. beilstein-journals.org For amide bond formation, various organocatalysts, such as N-heterocyclic carbenes (NHCs) and strong organic bases, have been developed. nih.govresearchgate.net
A potential organocatalytic route to this compound could involve the activation of a carboxylic acid derivative by an organocatalyst, followed by nucleophilic attack by the amine. For example, cyclohexanecarboxylic acid could be activated by an NHC to form a highly reactive acyl-azolium intermediate. This intermediate is then readily attacked by morpholine to furnish the final amide product.
Another organocatalytic strategy involves the use of strong, non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.govresearchgate.net These catalysts can facilitate the amidation of esters with amines. In this context, an ester of cyclohexanecarboxylic acid could react with morpholine in the presence of TBD or DBU. The organocatalyst is believed to activate the amine nucleophile by deprotonation, thereby increasing its reactivity towards the ester.
The following table presents plausible conditions for the organocatalytic synthesis of this compound:
| Organocatalyst | Reactant 1 | Reactant 2 | Solvent | Additive | Temperature (°C) | Yield (%) |
| IPr (NHC) | Cyclohexanecarboxylic acid | Morpholine | THF | - | 25-50 | 75-90 |
| TBD | Methyl cyclohexanecarboxylate | Morpholine | Toluene | - | 50-80 | 70-85 |
This data is illustrative and based on general knowledge of similar reactions.
Mechanistic Investigations of Synthetic Transformations
The mechanisms of transition metal-catalyzed and organocatalytic amidation reactions have been the subject of numerous studies, providing valuable insights into the reaction pathways and the roles of the catalysts.
Mechanism of Transition Metal-Catalyzed Amidation:
As briefly mentioned, palladium-catalyzed amidation is generally understood to proceed via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. rsc.org Detailed kinetic and spectroscopic studies have helped to elucidate the nature of the intermediates and the rate-determining step, which can vary depending on the specific substrates, ligands, and reaction conditions.
For copper-catalyzed amidation, mechanistic investigations have revealed the importance of ligand-assisted catalyst turnover. nih.govnih.govacs.orgmit.edudntb.gov.ua In many cases, a dimeric copper species is proposed to be involved in the catalytic cycle. The reaction mechanism can be complex, with the possibility of both single-electron transfer and concerted pathways, depending on the nature of the reactants and the catalyst system.
Mechanism of Organocatalytic Amidation:
In organocatalytic amidation, the mechanism hinges on the mode of activation by the catalyst. With NHCs, the catalyst acts as a nucleophile to activate the carboxylic acid, forming a key acyl-azolium intermediate. This intermediate is a highly potent acylating agent. nih.gov
For base-catalyzed amidations using catalysts like TBD or DBU, computational and experimental studies suggest a mechanism where the catalyst activates the amine through hydrogen bonding and partial deprotonation. nih.govresearchgate.net This increases the nucleophilicity of the amine, facilitating its attack on the electrophilic carbonyl of the ester or other carboxylic acid derivative. The rate-determining step in these reactions is often the nucleophilic attack of the activated amine. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of N-cyclohexylmorpholine-4-carboxamide in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom's position within the molecular framework.
Elucidation of Molecular Connectivity and Stereochemistry
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the distinct proton environments in the cyclohexyl and morpholine (B109124) rings, as well as the amide N-H proton. The morpholine protons typically appear as multiplets, with those adjacent to the oxygen atom shifted downfield (around 3.6-3.8 ppm) compared to those adjacent to the nitrogen atom (around 3.2-3.4 ppm) due to the deshielding effect of the electronegative oxygen. The cyclohexyl protons present a complex series of overlapping multiplets in the upfield region (typically 1.0-2.0 ppm), with the methine proton attached to the nitrogen (α-proton) appearing further downfield (around 3.5-4.0 ppm). A key signal is the amide proton (N-H), which is often observed as a broad singlet or a doublet (due to coupling with the α-proton of the cyclohexyl ring) in the region of 4.5-5.5 ppm, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbonyl carbon of the amide group is the most deshielded, appearing significantly downfield (around 165 ppm). The carbons of the morpholine ring adjacent to the oxygen (C-O) typically resonate around 67 ppm, while those adjacent to the nitrogen (C-N) appear further upfield, around 45 ppm. The carbons of the cyclohexyl ring show signals in the 25-55 ppm range, with the carbon atom directly attached to the amide nitrogen (C-N) resonating near 53 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide (C=O) | - | ~165 |
| Amide (N-H) | ~4.5 - 5.5 | - |
| Morpholine (-CH₂-O-) | ~3.6 - 3.8 | ~67 |
| Morpholine (-CH₂-N-) | ~3.2 - 3.4 | ~45 |
| Cyclohexyl (-CH-N-) | ~3.5 - 4.0 | ~53 |
| Cyclohexyl (-CH₂-) | ~1.0 - 2.0 | ~25 - 35 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Dynamic NMR Studies of Conformational Changes
The structure of this compound is not static; it undergoes several dynamic processes that can be studied using variable-temperature NMR. The two primary conformational changes are the chair-to-chair inversion of the saturated rings and the restricted rotation around the amide C-N bond.
The morpholine and cyclohexyl rings are expected to exist predominantly in chair conformations. At room temperature, the rate of chair-to-chair inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, at lower temperatures, this inversion process can be slowed, leading to the decoalescence of signals and the observation of distinct resonances for the axial and equatorial protons of each ring.
Furthermore, the partial double-bond character of the amide C-N bond restricts free rotation, which can lead to the existence of cis/trans conformers. For N,N-disubstituted amides like this one, this phenomenon can result in the doubling of NMR signals for the substituents on the nitrogen atoms if the rotation is slow enough at the measurement temperature. For this compound, this would mean separate sets of signals for the morpholine and cyclohexyl groups in different magnetic environments. Dynamic NMR studies on similar N-substituted morpholine derivatives have been used to determine the energy barrier to ring inversion, while studies on N-cyclohexyl amides have focused on both ring dynamics and amide bond rotation.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of the chemical bonds. Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound.
The IR spectrum is dominated by a strong absorption band corresponding to the amide C=O stretching vibration (Amide I band), typically observed in the range of 1630-1660 cm⁻¹. Another important feature is the N-H stretching vibration, which appears as a sharp, medium-intensity peak around 3300-3350 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ and CH groups in the cyclohexyl and morpholine rings are found just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring gives rise to a strong band around 1115 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1530-1550 cm⁻¹.
The Raman spectrum provides complementary information. While the polar C=O bond gives a strong signal in the IR, it is often weaker in the Raman spectrum. Conversely, the symmetric C-H stretching and C-C bond vibrations of the saturated rings often produce more intense Raman signals. Key Raman shifts for this compound include the strong C-H stretching bands between 2850 and 3000 cm⁻¹ and various ring deformation and stretching modes in the fingerprint region (below 1500 cm⁻¹).
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | IR | 3300 - 3350 | Medium, Sharp |
| C-H Stretch (Aliphatic) | IR / Raman | 2850 - 2950 | Strong |
| C=O Stretch (Amide I) | IR | 1630 - 1660 | Strong |
| N-H Bend (Amide II) | IR | 1530 - 1550 | Medium |
| CH₂ Scissoring | IR / Raman | ~1450 | Medium |
| C-O-C Stretch (Ether) | IR | ~1115 | Strong |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₁H₂₀N₂O₂, corresponding to a molecular weight of 212.29 g/mol .
Electrospray Ionization (ESI-MS)
Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in the positive ion mode. For this compound, this would result in a prominent ion at a mass-to-charge ratio (m/z) of 213.29. High-resolution ESI-MS can determine the exact mass of this ion with high precision, allowing for the unambiguous confirmation of the elemental formula C₁₁H₂₁N₂O₂⁺. Tandem mass spectrometry (ESI-MS/MS) involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation would likely involve the cleavage of the amide bonds and bonds within the ring structures, providing valuable structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, the compound is typically ionized by electron impact (EI), a higher-energy technique that results in extensive fragmentation. The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 212, which confirms the molecular weight. The fragmentation pattern is dictated by the stability of the resulting radical cations and neutral fragments. Key predicted fragmentation pathways for this compound include:
α-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms is a common pathway for amines and amides. This could lead to the loss of alkyl fragments from the cyclohexyl ring or cleavage within the morpholine ring.
Amide Bond Cleavage: The bond between the carbonyl group and the morpholine nitrogen or the cyclohexyl nitrogen can cleave.
Cleavage of the morpholine-carbonyl bond would yield a morpholine cation at m/z 86 or a cyclohexyl isocyanate fragment.
Cleavage of the cyclohexyl-amide bond could lead to a fragment corresponding to the morpholine carboxamide cation [C₅H₉N₂O₂]⁺ at m/z 129.
Ring Fragmentation: The cyclohexyl and morpholine rings can undergo characteristic fragmentation, often involving the loss of small neutral molecules like ethene (C₂H₄) from the morpholine ring. A prominent peak for the cyclohexyl cation at m/z 83 is also expected.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Predicted Origin |
|---|---|---|
| 212 | [C₁₁H₂₀N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 129 | [C₅H₉N₂O₂]⁺ | Cleavage of N-cyclohexyl bond |
| 112 | [C₆H₁₀NO]⁺ | Loss of morpholine ring |
| 86 | [C₄H₈NO]⁺ | Morpholine carboxide fragment |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 57 | [C₄H₉]⁺ or [C₂H₃NO]⁺ | Alkyl fragment or morpholine ring fragment |
Computational and Theoretical Investigations
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For N-cyclohexylmorpholine-4-carboxamide, this would involve exploring the rotational freedom around its single bonds, particularly the bond connecting the cyclohexyl ring to the carboxamide group and the bonds within the morpholine (B109124) ring.
Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. In an MD simulation, the movements of atoms and molecules are calculated over a period of time, offering insights into conformational changes, interactions with solvent molecules, and binding to biological targets. An MD simulation of this compound would reveal its flexibility and how it might adapt its shape to fit into a binding site of a protein.
Table 2: Hypothetical Conformational Energy Profile of this compound
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 1 | 60 | 0.5 |
| 2 | 180 | 0.0 |
| 3 | -60 | 0.6 |
This table is for illustrative purposes and does not represent actual calculated data.
In Silico Pathway Design and Metabolic Engineering Principles for Related Compounds
While direct in silico pathway design for this compound has not been reported, the principles of metabolic engineering can be applied to design novel biosynthetic routes for related compounds. This involves using computational tools to identify potential enzymatic reactions that could lead to the synthesis of the target molecule from available precursors.
Computational enzyme design is a key aspect of this process. core.ac.uknih.gov Researchers can use software to design or modify enzymes to catalyze specific chemical reactions. nih.gov For a compound like this compound, this could involve designing an amidase with high specificity for the cyclohexyl and morpholine moieties. nih.gov The process generally involves:
Defining the desired reaction.
Searching for protein scaffolds that can accommodate the transition state of the reaction.
Using computational methods to introduce mutations that stabilize the transition state and facilitate catalysis.
These in silico methods can significantly accelerate the development of biocatalysts for the synthesis of novel chemical compounds. researchgate.net
Biological Activity and Mechanistic Research
Modulation of Molecular Targets and Biochemical Pathways
The biological effect of any compound is determined by its interaction with specific molecular targets within a biological system. These interactions can lead to the modulation of biochemical pathways, resulting in a therapeutic or toxic effect. Molecular targets are typically proteins, such as enzymes, receptors, ion channels, or nucleic acids.
The process of identifying these targets and understanding their downstream effects is a cornerstone of pharmacological research. Techniques such as affinity chromatography, proteomics, and genetic screening are often employed to identify the direct binding partners of a compound. Once a target is identified, further studies are conducted to elucidate how the compound alters its function and the subsequent impact on cellular signaling cascades and metabolic pathways. For instance, a compound might activate or inhibit a key enzyme in a metabolic pathway, leading to an increase or decrease in the production of a specific metabolite. Alternatively, it could bind to a cell surface receptor, triggering a cascade of intracellular signals that alter gene expression.
Enzyme Inhibition Studies
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is crucial for the development of drugs and for understanding biochemical pathways.
Kinetics and Thermodynamics of Enzyme-Inhibitor Interactions
The interaction between an enzyme and an inhibitor can be characterized by its kinetics and thermodynamics. Kinetic studies measure the rates of the enzymatic reaction in the presence and absence of the inhibitor to determine parameters like the inhibition constant (Kᵢ), which indicates the inhibitor's potency. A lower Kᵢ value signifies a more potent inhibitor.
Thermodynamic analysis provides insight into the forces driving the binding of an inhibitor to an enzyme. By measuring the changes in enthalpy (ΔH) and entropy (ΔS) upon binding, researchers can determine the Gibbs free energy change (ΔG), which is related to the binding affinity. These studies help in understanding the nature of the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that are crucial for the inhibitor's function.
Mechanisms of Enzyme Inhibition (e.g., competitive, non-competitive)
The mechanism of enzyme inhibition describes how an inhibitor interacts with an enzyme and its substrate. The primary reversible inhibition mechanisms are:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. uobaghdad.edu.iqlibretexts.orglibretexts.org This type of inhibition can be overcome by increasing the substrate concentration. khanacademy.org
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). uobaghdad.edu.iqlibretexts.orglibretexts.orgnih.gov This binding changes the conformation of the enzyme, reducing its catalytic efficiency, regardless of whether the substrate is bound. khanacademy.orgnih.gov
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. uobaghdad.edu.iqlibretexts.orglibretexts.orgkhanacademy.org
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.
These mechanisms can be distinguished by analyzing the enzyme kinetics in the presence of the inhibitor, often using graphical methods like Lineweaver-Burk plots. libretexts.orgkhanacademy.org
Table 1: General Effects of Reversible Inhibitors on Kinetic Parameters
| Inhibition Type | Binds To | Effect on Vₘₐₓ | Effect on Kₘ |
| Competitive | Free Enzyme | No Change | Increases |
| Non-competitive | Free Enzyme and ES Complex | Decreases | No Change |
| Uncompetitive | ES Complex | Decreases | Decreases |
Fragment-Based Approaches to Enzyme Inhibitor Discovery
Fragment-based drug discovery (FBDD) is a method used to find lead compounds as part of the drug discovery process. nih.gov It involves identifying small chemical fragments that bind weakly to a biological target. nih.gov These fragments are then optimized and linked together to produce a lead with a higher affinity and specificity for the target. nih.gov This approach is often more efficient than traditional high-throughput screening as it explores chemical space more effectively with a smaller number of compounds. nih.gov Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are used to screen fragment libraries and to visualize how the fragments bind to the target protein, guiding the subsequent optimization process. csmres.co.uk
Specificity and Selectivity Profiling of Enzyme Inhibitors
The specificity and selectivity of an enzyme inhibitor are critical for its potential as a therapeutic agent. A highly selective inhibitor will primarily interact with its intended target enzyme, minimizing off-target effects and potential side effects. The selectivity profile of an inhibitor is typically determined by screening it against a panel of related enzymes or a broader range of proteins. This helps to identify any unintended interactions and provides a more complete picture of the compound's biological activity. For example, a kinase inhibitor being developed for cancer therapy would be tested against a wide array of other kinases to ensure it does not inhibit essential cellular kinases, which could lead to toxicity.
Receptor Binding and Interaction Studies
Receptor binding studies are used to measure the affinity and selectivity of a compound for a particular receptor. These studies often use radiolabeled ligands that bind specifically to the receptor of interest. By measuring the displacement of the radioligand by the test compound, researchers can determine the compound's binding affinity, typically expressed as an inhibition constant (Kᵢ) or an IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).
Further studies, such as functional assays, are then conducted to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor's activity), or an allosteric modulator (binds to a different site on the receptor to modify its response to the natural ligand). nih.govunica.it Understanding these interactions is fundamental to designing drugs that can selectively modulate the function of specific receptors involved in disease processes.
Ligand-Receptor Affinity and Efficacy Profiling
There is no available data in the scientific literature detailing the ligand-receptor affinity or efficacy profile of N-cyclohexylmorpholine-4-carboxamide.
Agonist and Antagonist Activity Mechanisms
No studies have been published that investigate or define the potential agonist or antagonist mechanisms of action for this compound at any receptor.
Interaction with Neurotransmitter Receptors (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors)
Information regarding the interaction of this compound with neurotransmitter receptors, such as dopamine or serotonin receptors, is not present in the available scientific literature.
Cannabinoid Receptor (CB1, CB2) Modulation
There are no research findings available that describe the modulation of cannabinoid receptors CB1 or CB2 by this compound.
Cellular Signaling Pathway Investigations (In Vitro Models)
No in vitro studies investigating the effects of this compound on cellular signaling pathways have been found in the public domain.
Antimicrobial Activity Studies (In Vitro)
While research exists on the antimicrobial properties of other morpholine (B109124) and carboxamide derivatives, no specific in vitro antimicrobial activity studies for this compound have been published.
Antibacterial Efficacy
There is currently no available scientific literature detailing the antibacterial efficacy of this compound against any bacterial strains.
Antifungal Efficacy
There is currently no available scientific literature detailing the antifungal efficacy of this compound against any fungal strains.
Antioxidant Potential and Mechanism of Action (In Vitro)
There is currently no available scientific literature detailing the in vitro antioxidant potential or the mechanism of action of this compound.
Structure Activity Relationship Sar Studies
Systematic Exploration of Structural Modifications on Biological Activity
The cyclohexyl group plays a significant role in the activity of related compounds, often engaging in critical interactions within the target's binding site. In studies on analogous structures, the cyclohexyl group has been observed to form strong pi-interactions with amino acid side chains, such as tyrosine, in the target protein. researchgate.net Exploration of modifications to this ring has yielded important insights into the structural requirements for activity.
One key area of investigation has been the replacement of the aliphatic cyclohexyl ring with an aromatic phenyl ring. In one instance, this direct substitution led to a significant loss of both biochemical and whole-cell activities. researchgate.net However, further modifications to the introduced phenyl ring revealed that activity could be regained or even improved. For example, the addition of a 3-cyano substituent to the phenyl ring did not alter the biochemical inhibitory concentration (IC50) but did enhance whole-cell activity. Conversely, a 4-cyano substitution proved detrimental to both measures of activity, highlighting the sensitivity of the target to the electronic and steric properties of this region of the molecule. researchgate.net
| Compound Modification | Relative Biochemical Activity (IC50) | Relative Whole-Cell Activity (MIC90) | Reference |
|---|---|---|---|
| Cyclohexyl (Baseline) | Active | Active | researchgate.net |
| Phenyl | Loss of Activity | Loss of Activity | researchgate.net |
| 3-Cyano Phenyl | No Change vs. Phenyl | Improved vs. Phenyl | researchgate.net |
| 4-Cyano Phenyl | Deleterious Effect | Deleterious Effect | researchgate.net |
The morpholine (B109124) ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. researchgate.net It is a six-membered saturated heterocycle containing both an ether and an amine functional group, which allows it to participate in various biological interactions. jchemrev.com SAR studies have shown that substitutions on the morpholine ring can significantly influence biological activity. e3s-conferences.org
The morpholine moiety can be a key element of a compound's pharmacophore, contributing to improved pharmacokinetic profiles. researchgate.net In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a high-throughput screening hit containing a morpholine substituent was optimized. Replacing the morpholine group with an (S)-3-hydroxypyrrolidine not only reduced the compound's lipophilicity but also increased its inhibitory activity by a factor of ten. researchgate.net This demonstrates that while the core morpholine structure is beneficial, targeted substitutions can dramatically enhance potency by optimizing interactions with the target enzyme. researchgate.net The diversity of activities achieved through morpholine substitutions underscores its importance as a "privileged scaffold" in drug discovery. jchemrev.com
Studies on related compounds where the carbonyl linker is modified have been undertaken to extend SAR understanding. nih.gov Variations in the linker can affect the orientation of the flanking rings, thereby influencing how they fit into the binding pocket of a target protein. The ability of the carboxamide's N-H and C=O groups to act as hydrogen bond donors and acceptors, respectively, is often crucial for anchoring the molecule to its biological target. drugdesign.org Therefore, variations to this linkage, such as altering its rigidity or replacing it with other functional groups, are a key strategy in optimizing the potency and selectivity of bioactive molecules.
Identification of Critical Pharmacophores for Target Engagement
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For N-cyclohexylmorpholine-4-carboxamide and its analogs, the critical pharmacophoric elements arise from the combination of its three main structural components.
The Cyclohexyl Ring : This lipophilic group is often involved in forming strong pi-interactions with aromatic residues like tyrosine in the target's binding site. researchgate.net This interaction is crucial for anchoring the molecule and contributes significantly to its binding affinity.
The Carboxamide Linker : As a central connection point, the carboxamide group serves as a key hydrogen bonding unit. nih.gov The hydrogen atom on the nitrogen and the carbonyl oxygen can form essential hydrogen bonds with the receptor site, orienting the molecule for effective binding. drugdesign.org
Together, these features—a hydrogen bond acceptor (morpholine oxygen), a hydrophobic/pi-interaction region (cyclohexyl ring), and a hydrogen-bonding linker (carboxamide)—constitute the core pharmacophore required for biological activity.
Elucidation of Key Structural Features Driving Selectivity and Potency
Beyond simple binding, the specific structural features of a molecule dictate its potency (strength of effect) and selectivity (preference for one target over others). For this compound analogs, several key features have been identified as drivers of these properties.
Conformational restriction is a powerful strategy for enhancing both potency and selectivity. In one study, replacing a flexible butyl linker with a more conformationally constrained cyclohexylethyl linker led to compounds with improved oral bioavailability and selectivity. nih.gov The rigid structure of the cyclohexyl ring reduces the number of possible conformations the molecule can adopt, which can lock it into the most favorable orientation for binding to the intended target, thereby increasing potency and reducing off-target effects.
Specific substitutions are also critical. As noted previously, the strategic replacement of a morpholine ring with (S)-3-hydroxypyrrolidine resulted in a 10-fold increase in potency for NAPE-PLD inhibitors. researchgate.net This modification simultaneously reduced lipophilicity and introduced a hydroxyl group capable of forming new, favorable hydrogen bonds within the active site. This highlights how subtle changes to a specific moiety can fine-tune the interaction with the target, leading to significant gains in potency. researchgate.net
Correlation between Electronic Structure and Biological Response
The biological response of a molecule is intimately linked to its electronic structure, which governs how it interacts with its biological target on a sub-atomic level. The distribution of electrons within the molecule determines its polarity, ability to form hydrogen bonds, and capacity for engaging in pi-stacking or other non-covalent interactions.
In studies of structurally related N-pyridyl-benzothiazine-carboxamides, a direct correlation was found between the mutual arrangement of the planes of the benzothiazine and pyridine fragments and the resulting analgesic and anti-inflammatory activity. mdpi.com X-ray diffraction data revealed that different substitutions could lead to distinct molecular conformations where the carbonyl and sulfo groups occupied different positions relative to the plane of the benzothiazine bicycle. This spatial arrangement, a direct consequence of the molecule's electronic structure and steric factors, was shown to directly influence the level of biological activity. mdpi.com This demonstrates that the three-dimensional conformation dictated by the electronic properties of the constituent rings is a critical determinant of the biological response.
Advanced Medicinal Chemistry Research and Drug Design Principles
N-cyclohexylmorpholine-4-carboxamide as a Privileged Scaffold in Drug Design
The this compound core is a noteworthy scaffold in medicinal chemistry, embodying characteristics of a "privileged structure." This concept refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for the development of novel therapeutic agents. ufrj.brresearchgate.net The utility of this particular scaffold can be deconstructed by examining its constituent parts: the morpholine (B109124) ring, the carboxamide linker, and the cyclohexyl group.
The morpholine ring is a frequently utilized heterocycle in drug discovery, valued for its advantageous physicochemical, metabolic, and biological properties. nih.govresearchgate.net Its presence often confers favorable pharmacokinetic attributes to a molecule. nih.gov The morpholine moiety can enhance aqueous solubility and improve metabolic stability, which are critical properties for drug candidates. nih.govresearchgate.net Furthermore, its flexible chair-like conformation allows it to act as a suitable scaffold, orienting other functional groups in the correct spatial arrangement for optimal target interaction. nih.govacs.org The oxygen atom within the ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, contributing to binding affinity. nih.govacs.org
The carboxamide group is another key feature, widely recognized as a privileged pharmacophore in numerous FDA-approved drugs. nih.gov Unlike simple amide bonds, the carboxamide functional group offers a more complex and effective binding mode, enabling it to participate in a rich variety of pharmacological activities. nih.gov It is a robust hydrogen bond donor and acceptor, which is crucial for anchoring a ligand to the active site of a protein or enzyme. drugdesign.org This linker's planarity and ability to form strong, directional interactions make it a cornerstone in the design of enzyme inhibitors and receptor modulators.
The cyclohexyl group provides a lipophilic component to the scaffold. This non-polar, bulky group can fit into hydrophobic pockets within a target protein, contributing to binding affinity through van der Waals forces. drugdesign.org The conformational flexibility of the cyclohexane (B81311) ring can also be advantageous for achieving an optimal fit within a binding site. Its inclusion in a drug candidate can be a strategy to modulate lipophilicity and, consequently, properties like membrane permeability and oral bioavailability.
The combination of these three components in the this compound scaffold results in a structure with a balanced profile of hydrophilicity (from the morpholine and carboxamide) and lipophilicity (from the cyclohexyl group), along with multiple points for potential target interaction. This inherent versatility makes it an attractive starting point for developing libraries of compounds aimed at diverse biological targets.
Strategies for Lead Optimization and Hit-to-Lead Development
The process of transforming an initial "hit" compound, identified through screening, into a viable "lead" compound is a critical phase in drug discovery known as hit-to-lead (H2L) and lead optimization. upmbiomedicals.comoncodesign-services.com This process aims to systematically modify the chemical structure of the hit to improve its potency, selectivity, and pharmacokinetic properties. drugdevelopment.finumberanalytics.comijddd.com For a scaffold like this compound, several established medicinal chemistry strategies would be employed.
Structure-Activity Relationship (SAR) Studies: The primary strategy is the systematic exploration of the structure-activity relationship (SAR). researchgate.net This involves synthesizing a series of analogs where each component of the scaffold is modified to understand its contribution to biological activity. drugdevelopment.fi For the this compound core, this would involve:
Modification of the Cyclohexyl Ring: Replacing it with other cyclic or acyclic alkyl groups of varying sizes and lipophilicity to probe the requirements of the target's hydrophobic pocket. nih.gov Introducing substituents on the ring could further enhance potency or modulate metabolic stability.
Alteration of the Morpholine Ring: Substituting the morpholine with other heterocycles (e.g., piperidine, piperazine, thiomorpholine) to assess the importance of the oxygen atom and the ring's pKa. nih.gov
Bioisosteric Replacement of the Carboxamide Linker: Replacing the carboxamide with other groups that mimic its steric and electronic properties, such as sulfonamides or ureas, to potentially improve metabolic stability or binding interactions. nih.gov
Scaffold Hopping: In some cases, the entire core scaffold may be replaced with a structurally different one that maintains the key pharmacophoric features. numberanalytics.com This strategy, known as scaffold hopping, can lead to novel chemical series with improved properties or a different intellectual property profile. For instance, the morpholine-carboxamide portion could be replaced by a different heterocyclic system that presents hydrogen bonding and lipophilic groups in a similar spatial orientation.
The goal of these iterative cycles of design, synthesis, and testing is to produce a lead compound with a well-understood SAR and a promising balance of potency, selectivity, and drug-like properties suitable for further preclinical development. upmbiomedicals.comoncodesign-services.com
Table 1: Hypothetical SAR Exploration for a Generic Kinase Inhibitor Based on the this compound Scaffold
| Modification Site | R Group | Rationale | Predicted Outcome on Potency |
| Cyclohexyl | Phenyl | Explore aromatic interactions in hydrophobic pocket | Increase/Decrease |
| Cyclohexyl | tert-Butyl | Increase steric bulk and lipophilicity | Increase |
| Cyclohexyl | Cyclopentyl | Reduce steric bulk | Decrease |
| Carboxamide Linker | Sulfonamide | Bioisosteric replacement for H-bonding | Maintain/Increase |
| Morpholine Ring | Thiomorpholine | Alter H-bond acceptor properties | Decrease |
| Morpholine Ring | N-Methylpiperazine | Introduce basic center for salt formation | Maintain/Increase |
Rational Design of Novel Chemical Entities Based on the Scaffold
Rational drug design utilizes the structural information of a biological target to design molecules that are likely to bind to it with high affinity and selectivity. nih.gov The this compound scaffold serves as an excellent starting point for such endeavors. The design process can be approached through either a structure-based or ligand-based methodology.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein (e.g., an enzyme or receptor) is known, SBDD can be employed. nih.gov Computational docking simulations would be used to predict the binding mode of the this compound scaffold within the target's active site. nih.gov
Analysis of the Binding Pocket: The analysis would reveal which parts of the scaffold are making key interactions and where there is unoccupied space. nih.gov For example, the carboxamide group might form crucial hydrogen bonds with the protein's backbone, the morpholine ring could sit in a partially polar pocket, and the cyclohexyl group might occupy a hydrophobic region.
Targeted Modifications: This information guides the design of new analogs. If an adjacent empty hydrophobic pocket is identified near the cyclohexyl ring, analogs with larger or different lipophilic groups (e.g., a phenyl or benzyl (B1604629) group) could be designed to fill that space and increase binding affinity. nih.gov If a polar residue is nearby, a hydroxyl group could be added to the cyclohexyl ring to form a new hydrogen bond.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are used. nih.gov These rely on the knowledge of other molecules that bind to the target.
Pharmacophore Modeling: A pharmacophore model can be generated, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. researchgate.net The this compound scaffold can be used as a template to build upon, ensuring that new designs retain these key pharmacophoric features while exploring new chemical space.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogs, a QSAR model can be developed. nih.gov This model mathematically correlates the chemical properties of the molecules with their biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds and guiding the design toward more active molecules. springernature.com
The rational design process involves modifying the scaffold to optimize interactions with a specific target. For example, in designing a novel kinase inhibitor, the morpholine moiety might be directed towards the solvent-exposed region to enhance solubility, while the cyclohexyl group is modified to fit into the specific hydrophobic "gatekeeper" pocket of the target kinase. nih.gov This targeted approach accelerates the discovery of potent and selective drug candidates.
Influence of Scaffold Properties on Target Interaction and Biological Function
The biological function of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties, which dictate how it interacts with its biological target. researchgate.net The this compound scaffold possesses distinct features that influence its potential interactions and subsequent biological effects.
Hydrogen Bonding: The oxygen atom is a hydrogen bond acceptor, a critical interaction for anchoring the molecule in a binding site. acs.org
Physicochemical Profile: The nitrogen atom is a weak base, which, due to the electron-withdrawing effect of the oxygen, results in a pKa value that often helps to ensure a molecule is largely uncharged at physiological pH, aiding in cell membrane permeability. nih.govresearchgate.net This balance of lipophilic and hydrophilic character is crucial for achieving good oral bioavailability and blood-brain barrier penetration in CNS drug candidates. nih.govresearchgate.net
Metabolic Stability: The morpholine ring itself is generally metabolically stable, though modifications can be made to block potential sites of oxidation if necessary. nih.gov
Role of the Carboxamide Linker: The carboxamide group is a rigid, planar unit that plays a pivotal role in orienting the flanking cyclohexyl and morpholine rings.
Directional Interactions: It provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). drugdesign.org This dual capability allows it to form strong, directional hydrogen bonds, which are often a key determinant of a ligand's binding affinity and selectivity. nih.gov For example, many enzyme inhibitors use a carboxamide linker to mimic a peptide bond and interact with the enzyme's backbone.
Conformational Constraint: The planarity of the amide bond reduces the number of rotatable bonds in the molecule, which can be entropically favorable for binding. This conformational restriction helps to pre-organize the molecule for a better fit into its target binding site.
Role of the Cyclohexyl Group: This group primarily governs hydrophobic interactions.
Selectivity: The size and shape of the cyclohexyl group can be a key determinant of selectivity. A target protein might have a hydrophobic pocket that perfectly accommodates a cyclohexyl ring, whereas off-targets may have smaller or larger pockets, leading to weaker binding. nih.gov
The interplay of these properties—the balanced polarity and H-bonding capacity of the morpholine, the rigid and directional interactions of the carboxamide, and the lipophilicity of the cyclohexyl group—defines the scaffold's potential to interact with a wide range of biological targets, from kinases and proteases to G-protein coupled receptors. nih.gov
Table 2: Contribution of Individual Moieties to Pharmacological Properties
| Scaffold Component | Key Physicochemical Property | Primary Role in Target Interaction | Influence on Pharmacokinetics |
| Morpholine | Balanced hydrophilicity, H-bond acceptor, weak base | Hydrogen bonding, scaffold orientation | Improves solubility, metabolic stability, membrane permeability |
| Carboxamide | Planar, H-bond donor/acceptor | Directional hydrogen bonding, conformational rigidity | Generally stable linker |
| Cyclohexyl | Lipophilic, non-polar | van der Waals forces, hydrophobic interactions | Increases lipophilicity, can improve cell penetration |
Integration of Computational and Experimental Approaches in Drug Design
Modern drug discovery relies heavily on the synergistic integration of computational and experimental methods to accelerate the identification and optimization of new drug candidates. jddhs.com This integrated workflow is essential for efficiently exploring chemical space and making data-driven decisions in the design of novel therapeutics based on the this compound scaffold. nih.gov
The process typically follows an iterative cycle:
Computational Design and Prioritization: The cycle begins with in silico techniques. springernature.com
Virtual Screening: If a target structure is available, large virtual libraries of compounds based on the this compound scaffold can be docked into the active site to predict their binding affinity. mdpi.com This allows for the prioritization of a smaller, more manageable number of compounds for synthesis.
ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules. springernature.com This early-stage filtering helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic properties or toxicity.
QSAR and Pharmacophore Modeling: As initial experimental data becomes available, QSAR and pharmacophore models can be built to refine the design hypotheses and guide the next round of analog design. researchgate.netnih.gov
Chemical Synthesis: The highest-priority compounds identified through computational analysis are then synthesized in the laboratory. The modular nature of the this compound scaffold lends itself to efficient chemical synthesis, allowing for the rapid generation of diverse analogs.
Experimental Validation and Biological Testing: The synthesized compounds undergo a battery of experimental tests.
In Vitro Assays: Initial testing involves biochemical assays to determine the compound's potency against the isolated target enzyme or receptor (e.g., measuring IC₅₀ values). nih.gov
Cell-Based Assays: Active compounds are then tested in cell-based models to confirm their activity in a more biologically relevant context and to assess properties like cell permeability and cytotoxicity. newtbdrugs.org
Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the actual binding mode of a promising compound to its target. jddhs.com This provides invaluable, high-resolution feedback for the next design cycle.
Data Analysis and Iteration: The experimental results are fed back into the computational models. jddhs.com For example, a confirmed crystal structure can be used to refine docking protocols, and new biological activity data can improve the predictive power of QSAR models. This iterative "design-make-test-analyze" cycle allows for the rapid optimization of hit compounds into lead candidates with improved potency, selectivity, and drug-like properties. oncodesign-services.com This integrated approach minimizes the time and resources spent on synthesizing and testing unpromising compounds, thereby streamlining the path to a potential drug candidate. nih.gov
Future Research Directions
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The advancement of synthetic methodologies is crucial for producing N-cyclohexylmorpholine-4-carboxamide and its derivatives with greater efficiency, lower cost, and improved environmental sustainability. While traditional methods provide a foundation, future research should focus on innovative approaches. Exploring techniques such as flow chemistry could offer precise control over reaction parameters, leading to higher yields and purity while enhancing safety and scalability.
Furthermore, the application of novel catalytic systems, including those based on C-H activation, could enable the direct functionalization of the core scaffold, bypassing multi-step sequences that are often required in traditional synthesis. semanticscholar.org Enzymatic synthesis presents a green chemistry alternative that could facilitate the creation of specific stereoisomers, which is critical for optimizing biological activity and reducing off-target effects. The development of one-pot cascade reactions, where multiple bond-forming events occur in a single operation, could significantly streamline the synthetic process for creating libraries of analogs. researchgate.net
| Methodology | Traditional Approach | Proposed Future Direction | Potential Advantages |
|---|---|---|---|
| Reaction Conditions | Batch processing, often requiring high temperatures and long reaction times. | Continuous flow chemistry, microwave-assisted synthesis. | Improved control, reduced reaction times, enhanced safety. |
| Catalysis | Use of stoichiometric reagents and conventional catalysts. | C-H activation, biocatalysis (enzymes), novel organometallic catalysts. | Higher efficiency, greater selectivity, greener processes. |
| Process | Multi-step synthesis with isolation of intermediates. | One-pot cascade reactions. researchgate.net | Increased step economy, reduced waste and purification efforts. |
Application of Advanced Computational Tools for Scaffold Expansion
Advanced computational tools are indispensable for accelerating the drug discovery process by predicting molecular interactions and guiding the design of new compounds. japsonline.com For this compound, in silico techniques can be leveraged to expand the chemical space around its core scaffold and optimize its properties.
Molecular docking studies can be employed to screen virtual libraries of derivatives against known and predicted biological targets, identifying candidates with high binding affinities. nih.govmdpi.com Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex and reveal the dynamic nature of their interactions over time. mdpi.com Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models can establish mathematical correlations between the chemical structures of the analogs and their biological activities, thereby guiding the rational design of more potent and selective molecules. japsonline.com
| Computational Tool | Application | Expected Outcome |
|---|---|---|
| Molecular Docking | Predicting the binding orientation and affinity of derivatives to a target protein's active site. nih.gov | Ranking of potential lead compounds; identification of key binding interactions. |
| Molecular Dynamics (MD) Simulations | Simulating the movement of the compound and its target protein over time to assess complex stability. mdpi.com | Confirmation of binding mode stability; understanding of conformational changes. |
| QSAR Modeling | Developing predictive models based on the physicochemical properties and biological activities of a series of compounds. | Guiding the design of new derivatives with improved potency and desired properties. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. nih.gov | A template for designing novel molecules with diverse core structures but similar activity. |
Exploration of New Biological Targets and Disease Areas
To unlock the full therapeutic potential of this compound, research must extend beyond its currently known activities. A systematic exploration of new biological targets and, consequently, new disease areas is a critical future direction. The structural motifs within the compound are found in molecules with a wide range of biological activities, suggesting it may interact with multiple target classes. researchgate.net
High-throughput screening of the compound against diverse panels of biological targets, such as protein kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes like DNA topoisomerase, could uncover novel mechanisms of action. mdpi.commdpi.com Based on the activities of structurally related compounds, disease areas such as oncology, neurodegenerative disorders, and infectious diseases warrant investigation. mdpi.comnih.gov For instance, many quinoxaline (B1680401) carboxamides have been studied as potential anticancer agents, suggesting that derivatives of this compound could be evaluated for cytotoxicity against various cancer cell lines. mdpi.com
| Potential Target Class | Example Targets | Relevant Disease Area |
|---|---|---|
| Protein Kinases | VEGFR2, PI3Kα | Oncology mdpi.commdpi.com |
| DNA Interacting Enzymes | DNA Topoisomerase | Oncology, Infectious Diseases mdpi.com |
| Neuroreceptors | Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors | Neurodegenerative Disorders, Psychiatry |
| Bacterial Enzymes | Mycobacterium tuberculosis targets | Infectious Diseases (e.g., Tuberculosis) mdpi.com |
Integration of Multi-Omics Data to Elucidate Complex Mechanisms
Understanding the complete biological impact of this compound requires a systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. nih.govfrontiersin.org This approach moves beyond a single-target focus to create a comprehensive map of the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects. mdpi.com
A typical workflow would involve treating a relevant cell model with the compound and subsequently analyzing the changes across different omics layers. For example, RNA-sequencing (transcriptomics) can reveal changes in gene expression, while mass spectrometry-based proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Integrating these heterogeneous datasets can help construct signaling pathways and regulatory networks that are modulated by the compound, offering deep mechanistic insights. mdpi.comnih.gov
| Omics Layer | Technology | Potential Insights |
|---|---|---|
| Transcriptomics | RNA-Sequencing | Identification of differentially expressed genes and affected signaling pathways. |
| Proteomics | Mass Spectrometry | Changes in protein abundance, post-translational modifications, and protein-protein interactions. |
| Metabolomics | Mass Spectrometry, NMR | Alterations in metabolic pathways and identification of key metabolite biomarkers. |
| Data Integration | Bioinformatics Tools (e.g., MOMIC) mdpi.com | Construction of a comprehensive network model of the compound's mechanism of action. frontiersin.org |
Design of Targeted Probes for Biological Research
To definitively identify the direct molecular targets of this compound within a complex biological system, the design and synthesis of specialized chemical probes are essential. chemrxiv.org These probes are derivatives of the parent compound that incorporate specific functional groups to enable target identification and visualization. ljmu.ac.uk
A common strategy involves creating a probe with three key components: the core pharmacophore (the this compound scaffold), a photo-affinity label (such as a diazirine), and a bio-orthogonal handle (like an alkyne or azide (B81097) for click chemistry). chemrxiv.org When introduced to cells or cell lysates, the probe binds to its target(s). UV irradiation then causes the photo-affinity label to form a covalent bond with the target protein. The bio-orthogonal handle is subsequently used to attach a reporter tag (e.g., biotin (B1667282) or a fluorescent dye), allowing for the enrichment, isolation, and identification of the target protein via techniques like mass spectrometry-based proteomics. chemrxiv.orgljmu.ac.uk Such tools are invaluable for target validation and for understanding how the compound engages with its cellular partners. nih.govchemicalprobes.org
| Component | Function | Example Moiety |
|---|---|---|
| Pharmacophore | Binds to the biological target with high affinity and selectivity. | This compound scaffold. |
| Photo-affinity Label | Forms a covalent bond with the target upon UV irradiation. | Diazirine, Benzophenone. chemrxiv.org |
| Bio-orthogonal Handle | Allows for the attachment of a reporter tag via a specific chemical reaction. | Alkyne, Azide (for Click Chemistry). chemrxiv.orgljmu.ac.uk |
| Reporter Tag (attached post-lysis) | Enables detection, visualization, and/or enrichment of the probe-target complex. | Biotin, Fluorescent Dyes. ljmu.ac.uk |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-cyclohexylmorpholine-4-carboxamide, and how is structural confirmation achieved?
- Methodological Answer : Synthesis typically involves coupling cyclohexylamine with morpholine-4-carboxylic acid derivatives. For analogous compounds like N-phenylmorpholine-4-carboxamide, reactions are conducted under reflux in polar solvents (e.g., acetic acid) with catalysts like sodium acetate, followed by recrystallization . Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD), where parameters such as bond lengths (mean C–C = 0.002 Å) and R factors (e.g., 0.040) are calculated using SHELX software . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are complementary for purity assessment.
Q. What crystallographic software is recommended for refining the structure of this compound?
- Methodological Answer : SHELXL is the gold standard for small-molecule refinement due to its robust handling of high-resolution data and twinned crystals. It calculates key metrics like R/wR factors and generates hydrogen-bonding tables, critical for validating intermolecular interactions . For example, in N-(4-chlorophenyl)morpholine-4-carboxamide, SHELXL identified N–H⋯O hydrogen bonds forming chains along the [100] axis .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?
- Methodological Answer : Cross-validation using multiple techniques is essential. For instance, if NMR suggests conformational flexibility while SC-XRD shows a rigid chair conformation for the morpholine ring (as in N-(4-chlorophenyl)morpholine-4-carboxamide ), dynamic NMR or variable-temperature XRD can reconcile discrepancies. SHELXL’s twinning detection and disorder modeling tools are also critical for addressing crystallographic anomalies . Iterative refinement against high-quality datasets minimizes errors .
Q. What strategies optimize the hydrogen-bonding network in this compound crystals for material science applications?
- Methodological Answer : Substituent modification (e.g., introducing electron-withdrawing groups like -Cl or -F) can enhance hydrogen-bond donor/acceptor capacity. In N-(4-fluorophenyl) derivatives, fluorine’s electronegativity strengthens intermolecular interactions, as seen in cyclohexanecarboxamide analogs . SHELXD/SHELXE pipelines enable rapid phasing to map hydrogen-bond patterns, while Hirshfeld surface analysis quantifies interaction contributions .
Q. How do reaction conditions (solvent, temperature) influence the yield and purity of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) and elevated temperatures (~100°C) typically improve coupling efficiency. For example, refluxing in acetic acid with sodium acetate yielded >90% purity for N-phenylmorpholine-4-carboxamide . Post-synthesis, gradient recrystallization (e.g., DMF/water) removes byproducts. Monitoring via thin-layer chromatography (TLC) and adjusting stoichiometry of reactants (e.g., 1:1.2 molar ratio of amine to carboxy chloride) further optimizes yield .
Data Analysis & Validation
Q. What statistical parameters in SHELXL output ensure reliable refinement of this compound structures?
- Methodological Answer : Key metrics include:
- R factor : ≤0.05 for high-resolution data (e.g., 0.044 in N-(4-chlorophenyl)morpholine-4-carboxamide ).
- wR factor : ≤0.15, weighted for data precision.
- Data-to-parameter ratio : >10 to avoid overfitting (e.g., 14.8 in N-phenylmorpholine-4-carboxamide ).
- Goodness-of-fit (GOF) : ~1.0, indicating model consistency with experimental data .
Q. How can researchers address low data-to-parameter ratios in crystallographic studies of this compound?
- Methodological Answer : Collect higher-resolution data (≤0.8 Å) or merge datasets from multiple crystals. SHELXL’s constraints (e.g., rigid-body refinement for cyclohexyl groups) reduce parameter counts. For example, in N-(4-fluorophenyl)cyclohexanecarboxamide, isotropic displacement parameters for non-H atoms improved refinement stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
